

Technical Guide: Fmoc-O-ethyl-L-tyrosine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Fmoc-O-ethyl-L-tyrosine*

Cat. No.: *B599373*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of $\text{Na}-(9\text{-Fluorenylmethoxycarbonyl})\text{-O-ethyl-L-tyrosine}$ (Fmoc-L-Tyr(Et)-OH), a key building block in solid-phase peptide synthesis (SPPS). This document outlines its core physicochemical properties, a detailed protocol for its incorporation into synthetic peptides, and a visual representation of the experimental workflow. Its primary application lies in the synthesis of peptides, where the O-ethyl group provides a stable, permanent modification to the tyrosine side chain, preventing post-synthetic modifications like phosphorylation and sulfation at that site.

Core Physicochemical Data

Fmoc-O-ethyl-L-tyrosine is a derivative of the natural amino acid L-tyrosine, designed for use in Fmoc-based solid-phase peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino group, while the O-ethyl ether linkage on the phenolic side chain offers permanent protection and altered hydrophobicity.

Property	Value	References
Molecular Weight	431.47 g/mol	[1]
Alternate Molecular Weights	431.48 g/mol , 431.49 g/mol	[2] [3] [4]
Molecular Formula	C ₂₆ H ₂₅ NO ₅	[1] [2] [3] [4]
CAS Number	119894-20-1	[1] [3]
Appearance	White to off-white powder	[1]
Melting Point	140 - 144 °C	[1]
Purity	≥ 98-99% (HPLC)	[1] [3]
Optical Rotation	$[\alpha]_{D}^{20} = -28 \pm 1^\circ$ (c=1 in DMF)	[1]
Synonyms	Fmoc-L-Tyr(Et)-OH, Fmoc-(S-2-amino-3-(4-ethoxyphenyl)propionic acid	[1] [2]

Experimental Protocol: Incorporation into Peptides via SPPS

The following protocol details the manual incorporation of **Fmoc-O-ethyl-L-tyrosine** into a peptide chain using standard Fmoc-based solid-phase peptide synthesis (SPPS). This process involves a cyclical series of deprotection, activation, and coupling steps.

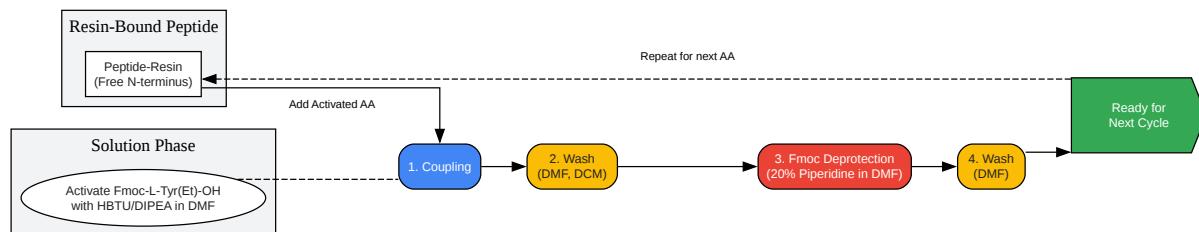
Materials:

- **Fmoc-O-ethyl-L-tyrosine**
- Peptide synthesis resin (e.g., Rink Amide or Wang resin)
- Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade
- Piperidine, 20% (v/v) in DMF

- Coupling Reagent (e.g., HBTU, HATU, or DIC/HOBt)
- Activation Base: N,N-Diisopropylethylamine (DIPEA)
- Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))
- Cold diethyl ether
- Fritted peptide synthesis vessel
- Shaker or agitator

Methodology:

- Resin Preparation:
 - Place the desired resin (e.g., 0.1 mmol scale) into a fritted synthesis vessel.
 - Swell the resin by washing with DMF for 30-60 minutes with gentle agitation. Drain the solvent.
- Fmoc Deprotection (for a growing peptide chain):
 - Add a solution of 20% piperidine in DMF to the resin-bound peptide.
 - Agitate the mixture for 5-10 minutes at room temperature.
 - Drain the solution. Repeat the piperidine treatment for another 5-10 minutes to ensure complete removal of the Fmoc group.
 - Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and byproducts.
- Amino Acid Coupling:
 - In a separate vial, prepare the activated amino acid solution. Dissolve **Fmoc-O-ethyl-L-tyrosine** (4 equivalents relative to the resin loading), a coupling reagent like HBTU (3.95


eq.), and an activation base like DIPEA (8 eq.) in DMF.

- Allow the mixture to pre-activate for 2-5 minutes.
- Add the activated **Fmoc-O-ethyl-L-tyrosine** solution to the deprotected peptide-resin.
- Agitate the reaction mixture at room temperature for 1-2 hours to ensure complete coupling.
- Optional: Monitor the reaction completion using a qualitative test (e.g., Kaiser or Ninhydrin test). A negative test indicates a complete reaction.
- Washing:
 - Drain the coupling solution from the vessel.
 - Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.
- Chain Elongation:
 - The resin is now ready for the next cycle. Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
- Final Cleavage and Deprotection:
 - Once the peptide synthesis is complete, wash the final resin-bound peptide with DCM and dry it under a vacuum.
 - Prepare a cleavage cocktail (e.g., TFA/TIS/H₂O at a 95:2.5:2.5 ratio).
 - Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes any acid-labile side-chain protecting groups.
 - Filter the resin and collect the filtrate, which contains the crude peptide.
 - Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

- Centrifuge the mixture to pellet the peptide, decant the ether, and dry the product under vacuum. The peptide is now ready for purification, typically by reverse-phase HPLC.

Experimental Workflow Diagram

The following diagram illustrates the cyclical process of incorporating a single Fmoc-protected amino acid, such as **Fmoc-O-ethyl-L-tyrosine**, during solid-phase peptide synthesis.

[Click to download full resolution via product page](#)

Caption: Standard iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. scbt.com [scbt.com]
- To cite this document: BenchChem. [Technical Guide: Fmoc-O-ethyl-L-tyrosine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b599373#fmoc-o-ethyl-l-tyrosine-molecular-weight\]](https://www.benchchem.com/product/b599373#fmoc-o-ethyl-l-tyrosine-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com